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molecular formula C18H22N4O2 B612040 Peficitinib CAS No. 944118-01-8

Peficitinib

Cat. No. B612040
M. Wt: 326.4 g/mol
InChI Key: DREIJXJRTLTGJC-JQCLMNFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879844B2

Procedure details

4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (100 mg) was dissolved in 45% aqueous HBr (0.5 ml), and the mixture was refluxed for 1.5 hours. The reaction solution was cooled, and the obtained solid was collected by filtration and washed with water. The obtained solid was dissolved in dichloromethane and methanol, and purified by silica gel column chromatography (chloroform:methanol) to obtain 4-[5-bromoadamantan-2-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (85 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
OC12CC3CC(CC(C3N[C:13]3[C:18]([C:19]([NH2:21])=[O:20])=[CH:17][N:16]=[C:15]4[NH:22][CH:23]=[CH:24][C:14]=34)C1)C2>Br>[NH:22]1[C:15]2=[N:16][CH:17]=[C:18]([C:19]([NH2:21])=[O:20])[CH:13]=[C:14]2[CH:24]=[CH:23]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
OC12CC3C(C(CC(C1)C3)C2)NC2=C3C(=NC=C2C(=O)N)NC=C3
Name
Quantity
0.5 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
the obtained solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The obtained solid was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
methanol, and purified by silica gel column chromatography (chloroform:methanol)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C1=NC=C(C2)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 172.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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